1-Benzylpiperidin-3-amine dihydrochloride
Description
1-Benzylpiperidin-3-amine dihydrochloride is a chemical compound that includes a benzyl group, a piperidine ring, and an amine group, and is in the form of a dihydrochloride salt . This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-benzylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6,12H,4,7-10,13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXHMHRIRGUODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzylpiperidin-3-amine dihydrochloride typically involves the following steps:
Preparation of 3-Amino-1-benzylpiperidine: This can be achieved by stirring a solution of 3-(N-acetamido)-1-benzylpiperidine in 6 N hydrochloric acid under reflux for one hour.
Formation of the Dihydrochloride Salt: The resulting 3-Amino-1-benzylpiperidine is then treated with hydrochloric acid to form the dihydrochloride salt.
Chemical Reactions Analysis
1-Benzylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1-Benzylpiperidin-3-amine dihydrochloride is primarily utilized in the development of new pharmaceuticals due to its ability to interact with biological targets effectively. Its applications include:
- Synthesis of Analgesics and Antidepressants : The compound serves as a precursor for synthesizing analgesic and antidepressant agents. For instance, benzoylpiperidine derivatives have shown potential as inhibitors for various enzymes linked to pain and mood disorders .
- Cannabinoid Receptor Modulators : Research indicates that derivatives of benzylpiperidine can act as selective modulators for cannabinoid receptors, which are crucial in pain management and neuroprotection .
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods, emphasizing efficiency and yield:
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Aminolysis of 1-benzyl-3,4-epoxypiperidine | Varies | Lewis acid catalysis |
| Reaction with EDC·HCl in THF | 56% | Room temperature, inert atmosphere |
| Hydrolysis of benzamide derivatives | High | Alkaline conditions |
These methodologies showcase the compound's versatility in synthetic routes, allowing chemists to tailor reactions based on desired outcomes .
Case Studies
Several studies illustrate the effectiveness of this compound in drug development:
- Inhibition Studies : A study demonstrated that benzoylpiperidine derivatives exhibit significant inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation. The compound's structure facilitated the design of potent MAGL inhibitors with IC50 values as low as 11.7 µM .
- Antiproliferative Activity : In vitro assays revealed that certain derivatives of 1-benzylpiperidin-3-amine showed notable antiproliferative effects on cancer cell lines, including breast and ovarian cancer cells. The compounds exhibited IC50 values ranging from 19.9 to 75.3 µM, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 1-Benzylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Benzylpiperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-Benzylpiperidin-3-amine hydrochloride: This compound is similar in structure but differs in its salt form.
N-Benzylpiperidin-4-amine dihydrochloride: This compound has a different substitution pattern on the piperidine ring.
4-(Methylamino)-1-benzylpiperidine dihydrochloride: This compound has a methylamino group instead of an amino group.
Biological Activity
1-Benzylpiperidin-3-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClN
- CAS Number : 307532-02-1
The compound is a piperidine derivative, which is known for its diverse pharmacological properties. Its structural characteristics contribute to its interaction with various biological targets.
Pharmacological Effects
This compound has been studied for its potential effects on several biological systems:
- Analgesic Activity : Research indicates that compounds with a piperidine core can exhibit analgesic properties by acting on histamine H and sigma-1 receptors. This dual-targeting approach may enhance pain relief effectiveness compared to selective drugs .
- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of CYP2D6 and CYP3A4, which are important enzymes in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
The mechanism of action of this compound involves modulation of neurotransmitter systems. Its interaction with sigma receptors, particularly sigma-1 receptors, is critical for its analgesic effects. The protonation states of the piperidine moiety play a significant role in binding affinity and biological activity .
Study 1: Analgesic Efficacy
A study investigated the analgesic efficacy of a series of piperidine-based compounds, including this compound. The results highlighted that this compound exhibited significant pain relief in both nociceptive and neuropathic pain models, suggesting its potential as a therapeutic agent for pain management .
Study 2: Metabolic Stability
Another research focused on the metabolic stability of piperidine derivatives. It was found that this compound demonstrated improved stability compared to other analogs, which may enhance its therapeutic applicability .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
